1-(Isoindolin-2-yl)-2-methoxyethanone
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Overview
Description
1-(Isoindolin-2-yl)-2-methoxyethanone is a chemical compound characterized by the presence of an isoindoline ring attached to a methoxyethanone group
Scientific Research Applications
1-(Isoindolin-2-yl)-2-methoxyethanone has several applications in scientific research:
Mechanism of Action
Target of Action
Isoindoline derivatives have been found to interact with the dopamine receptor d2 . This suggests that 1-(Isoindolin-2-yl)-2-methoxyethanone may also interact with similar receptors or proteins.
Mode of Action
Isoindoline derivatives have been shown to interact with the dopamine receptor d2 . This interaction could potentially lead to changes in the receptor’s activity, affecting the transmission of dopamine signals in the brain.
Biochemical Pathways
Given the potential interaction with dopamine receptor d2, it is plausible that the compound could influence dopamine signaling pathways . These pathways play crucial roles in various physiological processes, including motor control, reward, and reinforcement.
Pharmacokinetics
Isoindoline derivatives were tested in silico to predict their affinities and some pharmacokinetic parameters
Result of Action
One isoindoline derivative was evaluated in vivo in a parkinsonism mouse model and was found to revert parkinsonism induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine . This suggests that this compound may have similar effects.
Action Environment
The need for sustainable and environmentally friendly synthetic approaches in the field of isoindoline derivatives has been underscored . This suggests that the synthesis and application of this compound may also be influenced by environmental factors.
Safety and Hazards
Future Directions
The future directions for research on “1-(Isoindolin-2-yl)-2-methoxyethanone” and related compounds could involve further exploration of their synthesis, characterization, and potential applications . For instance, histone deacetylase inhibitors, which are structurally related to “this compound”, are being studied as therapeutic targets for peripheral T-cell lymphoma (PTCL) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Isoindolin-2-yl)-2-methoxyethanone typically involves the reaction of isoindoline derivatives with methoxyethanone precursors. One common method includes the condensation of isoindoline with methoxyacetyl chloride under basic conditions, followed by purification through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and purity. This often includes the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-(Isoindolin-2-yl)-2-methoxyethanone undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the methoxy group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted isoindoline derivatives.
Comparison with Similar Compounds
Similar Compounds
Isoindoline-1,3-dione: Known for its diverse chemical reactivity and applications in pharmaceuticals and organic synthesis.
Isoindoline-2-carboxylic acid: Used in the synthesis of bioactive molecules and as a building block in organic chemistry.
Uniqueness
Its methoxyethanone group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-8-11(13)12-6-9-4-2-3-5-10(9)7-12/h2-5H,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKLSSIAVMWZICO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CC2=CC=CC=C2C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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